molecular formula C16H25NO6 B1383104 6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate CAS No. 1445950-95-7

6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B1383104
CAS No.: 1445950-95-7
M. Wt: 327.37 g/mol
InChI Key: CUSCLGOLBQLHIM-UHFFFAOYSA-N
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Description

6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate is a bicyclic pyridine derivative characterized by a fused pyrano[3,2-c]pyridine core. The molecule contains two ester groups: a tert-butyl ester at position 6 and an ethyl ester at position 3, along with a 4-oxo functional group . It is synthesized via condensation reactions involving tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by Schiff base formation with aromatic aldehydes . Structural characterization employs FTIR, NMR (¹H and ¹³C), and X-ray crystallography, confirming its bicyclic framework and stereochemistry .

The compound has been used as a precursor for ligands in coordination chemistry, particularly in the synthesis of Schiff base derivatives for catalytic or medicinal applications .

Properties

IUPAC Name

6-O-tert-butyl 3-O-ethyl 4-oxo-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO6/c1-5-21-14(19)11-9-22-12-6-7-17(8-10(12)13(11)18)15(20)23-16(2,3)4/h10-12H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSCLGOLBQLHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COC2CCN(CC2C1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901110861
Record name 2H-Pyrano[3,2-c]pyridine-3,6(5H)-dicarboxylic acid, hexahydro-4-oxo-, 6-(1,1-dimethylethyl) 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901110861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445950-95-7
Record name 2H-Pyrano[3,2-c]pyridine-3,6(5H)-dicarboxylic acid, hexahydro-4-oxo-, 6-(1,1-dimethylethyl) 3-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445950-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrano[3,2-c]pyridine-3,6(5H)-dicarboxylic acid, hexahydro-4-oxo-, 6-(1,1-dimethylethyl) 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901110861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the tert-butyl and ethyl groups through alkylation reactions. The oxo group can be introduced via oxidation reactions, and the pyrano ring is formed through cyclization reactions under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds within the structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxo groups, while reduction could produce hydroxylated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products .

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate with structurally related pyridine dicarboxylates:

Compound Name Core Structure Ester Groups Substituents/Functional Groups Key Applications/Properties References
This compound Pyrano[3,2-c]pyridine tert-Butyl, Ethyl 4-oxo, bicyclic framework Ligand precursor; characterized via X-ray crystallography
Racemic-(4aR,8S,8aR)-6-tert-butyl 8-ethyl hexahydro-2H-pyrano[3,2-c]pyridine-6,8(7H)-dicarboxylate Hexahydro-pyrano[3,2-c]pyridine tert-Butyl, Ethyl Stereochemical complexity (racemic mixture) Research chemical; no reported biological activity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Ethyl, Ethyl Cyano, nitroaryl, phenethyl Synthetic intermediate; characterized via NMR and HRMS
(3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate Dihydropyridine Benzyl-pyrrolidinyl, Methyl Nitroaryl, dimethyl Pharmaceutical impurity in barnidipine hydrochloride; impacts drug safety
(±)-trans 1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate Pyrrolidine tert-Butyl, Methyl Dimethoxypyridinyl Cataloged derivative; no reported synthesis or application

Key Differences

Core Structure: The target compound features a pyrano[3,2-c]pyridine bicyclic system, distinct from imidazopyridine (e.g., tetrahydroimidazo[1,2-a]pyridine in ) or pyrrolidine () cores. This structural difference influences rigidity and electronic properties . The hexahydro-pyrano[3,2-c]pyridine variant () lacks the 4-oxo group, reducing electrophilic reactivity compared to the target compound .

Nitroaryl and cyano groups in related compounds (e.g., ) introduce electron-withdrawing effects, altering solubility and stability .

Pharmaceutical Relevance :

  • Impurities like (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl ... dicarboxylate () are pharmacologically significant due to their presence in antihypertensive drugs, requiring strict ICH guidelines for control (<0.10% impurity) .
  • The target compound lacks direct pharmaceutical application but serves as a synthetic intermediate for bioactive ligands .

Synthetic Routes :

  • The target compound is synthesized via Schiff base condensation , enabling modular derivatization with aromatic aldehydes .
  • Impurities in arise during dihydropyridine drug synthesis, highlighting divergent reaction pathways (e.g., incomplete esterification or stereochemical byproducts) .

Physicochemical Properties

  • Melting Points :

    • The target compound’s derivatives (e.g., Schiff base 2a ) exhibit melting points >200°C, consistent with rigid bicyclic frameworks .
    • Tetrahydroimidazopyridines () have lower melting points (215–245°C), influenced by flexible side chains .
  • Spectroscopic Data :

    • ¹³C NMR : The target compound’s carbonyl (C=O) signals appear at ~170 ppm, typical for ester groups, while imidazopyridine derivatives show additional nitrile (C≡N) signals at ~120 ppm .
    • HRMS : All compounds exhibit precise mass matches (e.g., Δ < 0.02 Da), confirming synthetic accuracy .

Biological Activity

6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate (CAS No. 1445950-95-7) is a complex organic compound notable for its unique structure and potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrano[3,2-c]pyridine core with multiple functional groups that contribute to its reactivity and biological activity. Its molecular formula is C16H25NO6, with a molecular weight of 327.37 g/mol. The structural formula can be represented as follows:

InChI Key CUSCLGOLBQLHIM UHFFFAOYSA N\text{InChI Key CUSCLGOLBQLHIM UHFFFAOYSA N}

The biological activity of this compound may involve interaction with various molecular targets such as enzymes or receptors. These interactions could lead to the modulation of biochemical pathways, influencing cellular processes like apoptosis, inflammation, and metabolic regulation.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Antioxidant Activity : The compound has shown promise in reducing oxidative stress by scavenging free radicals.
  • Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, offering potential therapeutic applications in inflammatory diseases.

Research Findings and Case Studies

A review of existing literature reveals several studies investigating the biological effects of similar compounds and their derivatives:

StudyFindings
Investigated the synthesis and preliminary biological screening of pyrano derivatives, noting their potential in drug development.
Reported on the antioxidant properties of related compounds, suggesting mechanisms involving radical scavenging activities.
Highlighted antimicrobial testing against various pathogens, indicating a spectrum of activity for pyrano compounds.

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparison table is provided:

CompoundStructureBiological Activity
6-tert-butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine StructureAntioxidant, Antimicrobial
trans-tert-butyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine Similar core structureAnticancer properties reported
Pyranoquinolinone Derivatives Similar functional groupsKnown for various biological activities including anticancer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate

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